molecular formula C24H27N3O3 B2847619 N-(2-methoxy-5-methylphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide CAS No. 1251544-01-0

N-(2-methoxy-5-methylphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide

Cat. No.: B2847619
CAS No.: 1251544-01-0
M. Wt: 405.498
InChI Key: KXPUZZGXWWBDQX-UHFFFAOYSA-N
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Description

This compound is a benzo[b][1,6]naphthyridine derivative featuring a carboxamide group at the 2(1H)-position, a 10-oxo moiety, and methyl substituents at positions 5, 6, and 6. The aryl group attached to the carboxamide is a 2-methoxy-5-methylphenyl ring. Its synthesis likely follows pathways analogous to related oxobenzo[b]naphthyridinecarbothioamides, involving cyclization of intermediates derived from chloropyridinyl methanones and amines .

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-5,6,8-trimethyl-10-oxo-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3/c1-14-6-7-21(30-5)19(12-14)25-24(29)27-9-8-20-18(13-27)23(28)17-11-15(2)10-16(3)22(17)26(20)4/h6-7,10-12H,8-9,13H2,1-5H3,(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPUZZGXWWBDQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)N2CCC3=C(C2)C(=O)C4=CC(=CC(=C4N3C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues

Compound Name Key Structural Differences Amide Type Cyclization Conditions Yield Range Reference
N,N-Dialkyl-5-oxobenzo[b][1,7]naphthyridine-10(5H)-carbothioamides (e.g., 8d-f) 5-oxo (vs. 10-oxo); [1,7]-naphthyridine (vs. [1,6]); carbothioamide (vs. carboxamide) Carbothioamide 80–100°C Moderate
N,N-Dialkyl-10-oxobenzo[b][1,6]naphthyridine-5(10H)-carbothioamides (e.g., 8g-i) 10-oxo; [1,6]-naphthyridine; carbothioamide Carbothioamide 80–100°C Moderate
N-(3,4-dimethoxyphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide 3,4-dimethoxyphenyl (vs. 2-methoxy-5-methylphenyl) Carboxamide Not reported N/A

Key Observations

Amide Type : The target compound’s carboxamide group distinguishes it from carbothioamide derivatives (e.g., 8d-i), which feature a sulfur atom in place of oxygen. Carbothioamides are synthesized via reactions involving isothiocyanates, whereas carboxamides may require isocyanates or alternative reagents .

Oxo Position : The 10-oxo group in the target compound contrasts with 5-oxo derivatives (e.g., 8d-f). The oxo position influences the reactivity of intermediates during cyclization .

Q & A

Q. What are the key considerations in designing a synthetic route for this compound?

  • Methodological Answer : The synthesis of benzo[b][1,6]naphthyridine derivatives typically involves cyclization reactions using chloropyridine intermediates and secondary amines. A validated approach includes:
  • Reacting (chloropyridinyl)(2-isothiocyanatophenyl)methanones with secondary amines to form thiourea intermediates.
  • Cyclization using sodium hydride (NaH) at elevated temperatures (80–100°C), as lower temperatures may hinder progress .
  • Key considerations:
  • Reagent compatibility : Ensure the secondary amine (e.g., dialkylamines) does not sterically hinder cyclization.
  • Temperature control : Higher temperatures improve reaction efficiency but may risk decomposition.
  • Purification : Repeated crystallization from ethanol or acetic acid enhances purity .

Q. How can researchers verify the structural integrity of this compound during synthesis?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • LC-MS : Monitor molecular ion peaks (e.g., [M+1]+) to confirm molecular weight. For example, LC-MS data for similar derivatives show [M+1]+ at 351–381 .
  • NMR : Analyze aromatic proton environments (δ 6.70–8.13 ppm for protons on naphthyridine rings) and carbonyl signals (δ 162–173 ppm) .
  • IR : Confirm carbonyl (C=O, ~1737 cm⁻¹) and amide (N-H, ~3390 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can researchers optimize the cyclization step to improve yields of benzo[b][1,6]naphthyridine derivatives?

  • Methodological Answer : Optimization strategies include:
  • Catalytic systems : Sodium hydride (NaH) is effective but requires anhydrous conditions. Alternative bases (e.g., KOtBu) may reduce side reactions.
  • Temperature modulation : Gradual heating (80–100°C) enhances cyclization efficiency, as seen in yields improving from 45% to 70% under controlled conditions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while THF may limit solubility .
    Data Table :
EntryBaseTemp (°C)Yield (%)Reference
1NaH8065
2KOtBu10070

Q. What strategies resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer : Discrepancies in NMR/LC-MS data often arise from:
  • Tautomerism : The keto-enol equilibrium in the 10-oxo group may cause split peaks. Use deuterated DMSO to stabilize tautomers .
  • Impurity interference : Recrystallize from acetic acid or ethanol to remove byproducts (e.g., unreacted SnCl₂ in reductions) .
  • Dynamic effects : Variable-temperature NMR (VT-NMR) can clarify conformational changes in the tetrahydrobenzo ring .

Q. How does the substitution pattern (e.g., methoxy, methyl groups) influence biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies suggest:
  • Methoxy groups : Enhance solubility and modulate interactions with hydrophobic enzyme pockets (e.g., kinase targets) .
  • Methyl groups : Steric effects at the 5,6,8-positions may reduce off-target binding.
    Experimental Design :
  • Synthesize analogs with varying substituents.
  • Test inhibition against target enzymes (e.g., kinases) using fluorescence polarization assays .

Data Contradiction and Mechanistic Analysis

Q. Why do some synthetic routes report lower yields for benzo[b][1,6]naphthyridines compared to [1,7] or [1,8] analogs?

  • Methodological Answer : The 1,6-regioisomer’s strained ring system increases susceptibility to decomposition. Evidence shows:
  • Cyclization of 1,6-derivatives requires higher temps (100°C vs. 80°C for 1,8), lowering yields to 45–60% .
  • Steric hindrance from the 5,6,8-trimethyl groups further destabilizes intermediates .
    Mitigation : Use electron-withdrawing groups (e.g., chloro) to stabilize transition states .

Biological and Mechanistic Research

Q. What experimental approaches identify the biological targets of this compound?

  • Methodological Answer : Employ:
  • Pull-down assays : Immobilize the compound on sepharose beads to capture binding proteins from cell lysates .
  • Molecular docking : Simulate interactions with kinases or GPCRs using software (e.g., AutoDock Vina).
  • Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) .

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